

Spectroscopic Profile of N-Butyl-p-toluenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Butyl-p-toluenesulfonamide*

Cat. No.: *B159962*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Butyl-p-toluenesulfonamide** (CAS No: 1907-65-9), a compound of interest in various chemical and pharmaceutical research domains. This document outlines the characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The information presented herein is intended to facilitate compound identification, structural elucidation, and quality control for professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-Butyl-p-toluenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **N-Butyl-p-toluenesulfonamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.70	Doublet (d)	2H	Ar-H (ortho to SO ₂)
7.30	Doublet (d)	2H	Ar-H (meta to SO ₂)
4.85	Triplet (t)	1H	N-H
2.85	Quartet (q)	2H	N-CH ₂ -
2.41	Singlet (s)	3H	Ar-CH ₃
1.35	Sextet	2H	-CH ₂ -CH ₂ -CH ₃
1.20	Sextet	2H	-CH ₂ -CH ₃
0.80	Triplet (t)	3H	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **N-Butyl-p-toluenesulfonamide**[1]

Chemical Shift (δ) ppm	Assignment
143.2	Ar-C (ipso to SO ₂)
137.2	Ar-C (ipso to CH ₃)
129.6	Ar-C (meta to SO ₂)
127.1	Ar-C (ortho to SO ₂)
42.8	N-CH ₂ -
31.5	-CH ₂ -CH ₂ -CH ₃
21.5	Ar-CH ₃
19.8	-CH ₂ -CH ₃
13.6	-CH ₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **N-Butyl-p-toluenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3280	Strong, Broad	N-H Stretch
2960, 2870	Medium	C-H Stretch (Aliphatic)
1595	Medium	C=C Stretch (Aromatic)
1325	Strong	S=O Asymmetric Stretch
1155	Strong	S=O Symmetric Stretch
910	Medium	S-N Stretch
815	Strong	C-H Bend (p-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **N-Butyl-p-toluenesulfonamide**

m/z	Relative Intensity (%)	Assignment
227	25	[M] ⁺ (Molecular Ion)
184	40	[M - C ₃ H ₇] ⁺
172	15	[M - C ₄ H ₉ N + H] ⁺
155	100	[CH ₃ C ₆ H ₄ SO ₂] ⁺
91	80	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

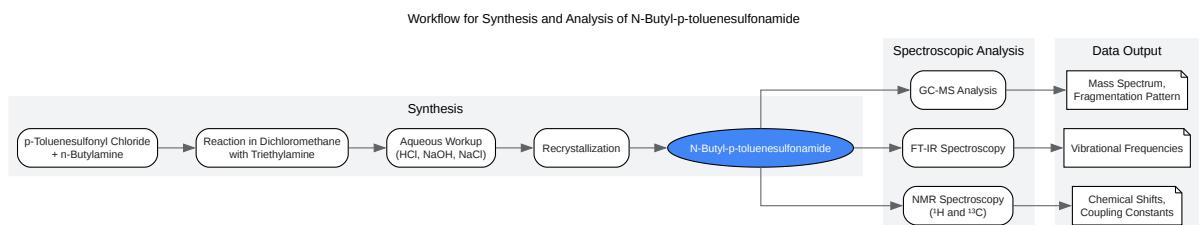
The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of N-Butyl-p-toluenesulfonamide

N-Butyl-p-toluenesulfonamide can be synthesized by the reaction of p-toluenesulfonyl chloride with n-butylamine in the presence of a base.[\[2\]](#)

- Materials: p-Toluenesulfonyl chloride, n-butylamine, dichloromethane (solvent), triethylamine (base), 0.5 M HCl, 0.5 M NaOH, saturated NaCl solution, anhydrous sodium sulfate.
- Procedure:
 - Dissolve p-toluenesulfonyl chloride in dichloromethane in a round-bottom flask.
 - Add an equimolar amount of n-butylamine to the solution.
 - Add an excess of triethylamine to the reaction mixture to act as a base and scavenger for the HCl byproduct.
 - Stir the reaction mixture at room temperature for 24 hours.[\[2\]](#)
 - After the reaction is complete, wash the organic layer sequentially with 0.5 M HCl, 0.5 M NaOH, and saturated NaCl solution.[\[2\]](#)
 - Dry the organic phase over anhydrous sodium sulfate.[\[2\]](#)
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **N-Butyl-p-toluenesulfonamide** as a white solid.

Spectroscopic Analysis


- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the purified **N-Butyl-p-toluenesulfonamide** in 0.6-0.8 mL of deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.

- Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.^[3] Press the mixture into a transparent disk using a hydraulic press. Alternatively, for a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record the spectrum in the range of 4000-400 cm^{-1} .
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
 - Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to the sample measurement.
- Data Processing: The instrument software automatically performs the Fourier transform and presents the spectrum in terms of transmittance or absorbance versus wavenumber.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **N-Butyl-p-toluenesulfonamide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Butyltoluene-4-sulfonamide(1907-65-9) 13C NMR spectrum [chemicalbook.com]
- 2. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]
- 3. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Butyl-p-toluenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159962#spectroscopic-data-for-n-butyl-p-toluenesulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com